2-Hydroxy-5-dibenzosuberone 2-Hydroxy-5-dibenzosuberone
Brand Name: Vulcanchem
CAS No.: 17910-73-5
VCID: VC21537077
InChI: InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2
SMILES: C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

2-Hydroxy-5-dibenzosuberone

CAS No.: 17910-73-5

Cat. No.: VC21537077

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-dibenzosuberone - 17910-73-5

CAS No. 17910-73-5
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name 6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Standard InChI InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2
Standard InChI Key MSGQRAAQALHWFA-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31
Canonical SMILES C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31

Physical and Chemical Properties

2-Hydroxy-5-dibenzosuberone possesses well-defined physical and chemical characteristics that contribute to its versatility in various applications. The table below summarizes the compound's key properties:

PropertyValue
Chemical FormulaC15H12O2
Molecular Weight224.25500 g/mol
CAS Number17910-73-5
Density1.098 g/cm³
Boiling Point308.543°C at 760 mmHg
Flash Point161.044°C
LogP2.72180
Polar Surface Area37.30000
Vapor Pressure0.001 mmHg at 25°C
Index of Refraction1.602

The compound features two primary functional groups—a hydroxyl group and a ketone—that define its reactivity profile. The hydroxyl group at the 2-position can participate in hydrogen bonding interactions and undergo various transformations including esterification and etherification. Meanwhile, the ketone functionality at the 5-position serves as a site for nucleophilic addition reactions, which substantially enhances the compound's utility in synthetic applications . The moderate LogP value of 2.72180 indicates a balanced lipophilicity that may contribute to its membrane permeability characteristics, a factor of particular importance in pharmaceutical applications .

Structural Characteristics

The structural architecture of 2-Hydroxy-5-dibenzosuberone consists of a tricyclic framework featuring two benzene rings fused to a seven-membered ring containing a ketone functionality. This distinctive arrangement creates a relatively rigid molecular framework with specific spatial orientation of its functional groups. The compound belongs to the dibenzosuberone family, sometimes also referred to as dibenzo[a,d]cycloheptanones, which are characterized by their fused ring systems .

Role in Organic Synthesis

In organic chemistry, 2-Hydroxy-5-dibenzosuberone is valued for its unique structure that facilitates the creation of complex molecules through various chemical transformations . The compound serves as an important building block, enabling synthetic chemists to construct more intricate molecular frameworks with specific properties tailored to various applications.

The compound is particularly useful as the DCHD Linker (Dibenzocyclohepta-1,4-diene Linker) or Ramage Linker in peptide synthesis applications . Linkers play a crucial role in solid-phase synthesis methods, providing attachment points for growing peptide chains while allowing for controlled release under specific conditions. The structural characteristics of 2-Hydroxy-5-dibenzosuberone make it particularly suitable for this application, contributing to advances in peptide and protein research.

Beyond peptide synthesis, the compound's functional groups offer multiple points for chemical elaboration. The hydroxyl group can undergo various transformations including esterification, etherification, and oxidation, while the ketone functionality provides opportunities for nucleophilic addition reactions, reductions, and condensations. This diversity of potential transformations makes 2-Hydroxy-5-dibenzosuberone a versatile intermediate in the synthesis of more complex structures with applications across multiple fields .

Applications in Material Science

In material science, 2-Hydroxy-5-dibenzosuberone contributes to the development of advanced polymers and coatings that exhibit enhanced durability and resistance to environmental factors . The compound's rigid tricyclic structure, when incorporated into polymer backbones, can impart mechanical strength and thermal stability to the resulting materials. These properties are particularly valuable in applications requiring materials to withstand challenging conditions.

The hydroxyl functionality allows for chemical modification and potential crosslinking in polymer systems, which can lead to materials with customized properties tailored to specific industrial needs. When integrated into coating formulations, derivatives of 2-Hydroxy-5-dibenzosuberone can enhance resistance to weathering, chemical exposure, and mechanical stress, extending the effective lifespan of coated surfaces .

The aromatic components of the molecule may also contribute to specific optical properties in materials, including UV absorption capabilities that could be leveraged in protective coatings or specialized optical applications. These characteristics make 2-Hydroxy-5-dibenzosuberone a valuable component in the development of high-performance materials with enhanced physical and chemical properties.

Biochemical Research Applications

2-Hydroxy-5-dibenzosuberone serves as a valuable probe in biochemical studies, helping scientists understand enzyme mechanisms and interactions within biological systems . Its distinctive structure allows it to be recognized by specific enzymes or receptors, enabling researchers to track biological processes or identify binding sites that might be relevant for drug discovery efforts.

The compound's potential in biochemical research extends to enzyme inhibition studies, where its structural features might interact with active sites to block enzymatic activity. This capability makes it useful in fundamental research investigating biochemical pathways and potential therapeutic targets. Additionally, its structure could serve as a scaffold for developing more specific probes designed to interact with particular biological targets .

The hydroxyl and ketone functional groups provide sites for potential labeling with reporter molecules such as fluorophores, enabling visualization techniques that can track the compound's distribution and interactions within biological systems. This application further extends the utility of 2-Hydroxy-5-dibenzosuberone derivatives in biological research, potentially contributing to advances in understanding complex biochemical processes.

Cosmetic Applications

Due to its unique properties, 2-Hydroxy-5-dibenzosuberone is explored in cosmetic formulations for its potential benefits in skin care products, offering antioxidant and anti-aging effects . The compound's hydroxyl group may contribute to free radical scavenging capabilities, potentially protecting skin cells from oxidative damage—a key factor in skin aging processes.

Additionally, the compound may serve as a precursor for more complex active ingredients specifically designed for cosmetic applications. Through appropriate modifications, derivatives with enhanced stability, bioavailability, or specificity for cosmetic targets could be developed, further expanding the compound's utility in this field.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator